molecular formula C13H16ClN3O B6238622 3-(2-amino-5-methyl-1H-imidazol-4-yl)-1-phenylpropan-1-one hydrochloride CAS No. 2361634-50-4

3-(2-amino-5-methyl-1H-imidazol-4-yl)-1-phenylpropan-1-one hydrochloride

Cat. No.: B6238622
CAS No.: 2361634-50-4
M. Wt: 265.7
InChI Key:
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Description

3-(2-amino-5-methyl-1H-imidazol-4-yl)-1-phenylpropan-1-one hydrochloride is a synthetic organic compound with a complex structure that includes an imidazole ring, a phenyl group, and a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-amino-5-methyl-1H-imidazol-4-yl)-1-phenylpropan-1-one hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an appropriate aldehyde under acidic conditions.

    Alkylation: The imidazole intermediate is then alkylated with a suitable alkyl halide to introduce the methyl group at the 5-position.

    Formation of the Propanone Moiety: The phenylpropanone structure is introduced through a Friedel-Crafts acylation reaction, where benzene is reacted with a propanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Final Assembly: The final step involves coupling the imidazole and phenylpropanone intermediates under basic conditions, followed by conversion to the hydrochloride salt through treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would be optimized for scale, yield, and cost-effectiveness. This might involve continuous flow synthesis techniques, automated reaction monitoring, and purification processes such as crystallization or chromatography to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and imidazole rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the propanone moiety, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxidized derivatives, while reduction would produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(2-amino-5-methyl-1H-imidazol-4-yl)-1-phenylpropan-1-one hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study enzyme interactions, receptor binding, and cellular pathways. Its imidazole ring is particularly interesting for its potential to mimic natural biological molecules, making it useful in the design of enzyme inhibitors or receptor agonists/antagonists.

Medicine

In medicine, derivatives of this compound may be investigated for their pharmacological properties. The presence of the imidazole ring suggests potential activity as an antifungal, antibacterial, or antiviral agent. Additionally, its structural similarity to certain neurotransmitters could make it a candidate for neurological research.

Industry

In industrial applications, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It could also serve as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 3-(2-amino-5-methyl-1H-imidazol-4-yl)-1-phenylpropan-1-one hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and ionic interactions. The imidazole ring can act as a ligand, binding to metal ions or active sites in proteins, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    3-(2-amino-1H-imidazol-4-yl)-1-phenylpropan-1-one hydrochloride: Similar structure but lacks the methyl group at the 5-position of the imidazole ring.

    3-(2-amino-5-methyl-1H-imidazol-4-yl)-1-(4-methylphenyl)propan-1-one hydrochloride: Similar structure but with a methyl group on the phenyl ring.

    3-(2-amino-5-methyl-1H-imidazol-4-yl)-1-phenylbutan-1-one hydrochloride: Similar structure but with an extended carbon chain.

Uniqueness

The uniqueness of 3-(2-amino-5-methyl-1H-imidazol-4-yl)-1-phenylpropan-1-one hydrochloride lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the imidazole ring and the phenylpropanone moiety provides a versatile scaffold for further functionalization and exploration in various research fields.

Properties

CAS No.

2361634-50-4

Molecular Formula

C13H16ClN3O

Molecular Weight

265.7

Purity

95

Origin of Product

United States

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